N2-Tritylcandesartan

説明

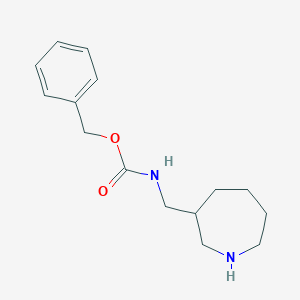

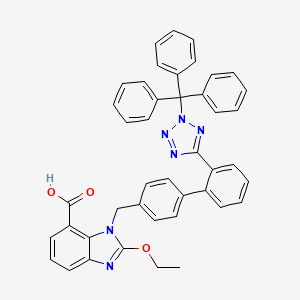

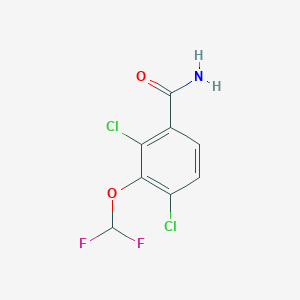

“N2-Tritylcandesartan” is a derivative of “Candesartan”, an angiotensin receptor blocker used mainly for the treatment of high blood pressure and congestive heart failure . The “N2-Trityl” prefix indicates that a trityl group is attached to the nitrogen atom in the “Candesartan” molecule .

Molecular Structure Analysis

The molecular structure of “N2-Tritylcandesartan” is complex, as it includes the structures of both “Candesartan” and the “Trityl” group . The exact structure can be determined using various techniques such as X-ray crystallography or NMR spectroscopy .

科学的研究の応用

- Trityl radicals have been used as spin labels and spin probes . These are used in electron spin resonance (ESR) spectroscopy to study the dynamics and structure of molecules.

- The results from these studies have contributed to the fields of molecular biology, materials science, biomedical diagnostics, and analytical chemistry .

- Trityl radicals have been used for detecting free radicals by low-frequency ESR .

- This method has been used to study various biological and chemical systems where free radicals are involved .

- Trityl radicals have been used in three-dimensional high resolution ESR imaging .

- This technique has been used in various fields, including biomedical research .

- Trityl radicals have been used for quantification of oxygen-guided radiation therapy by ESR imaging .

- The results from these studies have contributed to the development of more effective radiation therapies .

Spin Labels and Spin Probes

Detection of Free Radicals

Three-Dimensional High Resolution ESR Imaging

Quantification of Oxygen-Guided Radiation Therapy

Evaluation of Redox Status and Oxygenation

- Trityl moieties have been used for the protection of various functional groups such as thiols, amines, and alcohols in organic synthesis .

- The trityl group acts as a protective group that can be selectively removed under certain conditions .

- This application is particularly useful in complex organic syntheses where selective protection and deprotection of functional groups are required .

- Trityl cations have been used as a catalyst for C–C bond formation .

- In this application, the trityl cation acts as a Lewis acid that can activate substrates for nucleophilic attack, facilitating the formation of C–C bonds .

- This method has been used in various fields of organic synthesis .

- Trityl cations have been used in dye chemistry .

- In this application, the trityl cations are used as chromophores, the part of the molecule responsible for its color .

- This method has been used in the development of new dyes and pigments .

- Trityl cations have been used in polymer and peptide synthesis .

- In this application, the trityl group is used as a protecting group for the amino acids’ functional group in the production of peptides .

- This method has been used in the development of new polymers and peptides .

- Trityl cations have been used as chiral catalysts .

- In this application, the trityl cation is used to induce chirality in a reaction, leading to the formation of chiral products .

- This method has been used in various fields of organic synthesis .

Protection of Functional Groups in Organic Synthesis

Catalyst for C–C Bond Formation

Dye Chemistry

Polymer and Peptide Synthesis

Chiral Catalyst

Activity-Based Probes

- Trityl cations have been used in photochemical reactions .

- In this application, the trityl group is used as a photosensitizer, which absorbs light and transfers energy to other molecules .

- This method has been used in various fields, including organic synthesis and materials science .

- Trityl cations have been used as oxidation and reduction reagents .

- In this application, the trityl group is used to either donate or accept electrons, facilitating oxidation-reduction reactions .

- This method has been used in various fields of organic synthesis .

- Trityl moieties are usually used in carbohydrate chemistry .

- In this application, the trityl group is used as a protecting group for chemoselective protection of numerous functional groups .

- This method has been used in various fields of organic synthesis .

- Trityl cations have been extensively applied as very efficient activators and as one-electron oxidants for olefin polymerization reactions .

- In this application, the trityl group is used to initiate the polymerization of olefins .

- This method has been used in the development of new polymers .

- Possibly, the trityl cation is most widely used in hydride abstraction reactions both in the study of mechanisms transformations (organometallic and organic) and in organic syntheses .

- In this application, the trityl group is used to abstract a hydride ion from a molecule, facilitating various chemical transformations .

- This method has been used in various fields of organic synthesis .

- The triphenylmethyl (trityl; Trt or Tr) moiety was first presented by Helferich et al. for the protection of the amino acids’ functional group in the production of peptides .

- In this application, the trityl group is used as a protecting group for the amino acids’ functional group in the production of peptides .

- This method has been used in the development of new peptides .

Photochemical Reactions

Oxidation and Reduction Reagent

Carbohydrate Chemistry

Olefin Polymerization Reactions

Hydride Abstraction Reactions

Protection of Amino Acids’ Functional Group in the Production of Peptides

Safety And Hazards

特性

IUPAC Name |

2-ethoxy-3-[[4-[2-(2-trityltetrazol-5-yl)phenyl]phenyl]methyl]benzimidazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C43H34N6O3/c1-2-52-42-44-38-24-14-23-37(41(50)51)39(38)48(42)29-30-25-27-31(28-26-30)35-21-12-13-22-36(35)40-45-47-49(46-40)43(32-15-6-3-7-16-32,33-17-8-4-9-18-33)34-19-10-5-11-20-34/h3-28H,2,29H2,1H3,(H,50,51) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMKRZXGJFVQTLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC2=CC=CC(=C2N1CC3=CC=C(C=C3)C4=CC=CC=C4C5=NN(N=N5)C(C6=CC=CC=C6)(C7=CC=CC=C7)C8=CC=CC=C8)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C43H34N6O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

682.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N2-Tritylcandesartan | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,7-Dibromothiazolo[4,5-d]pyrimidine](/img/structure/B1459812.png)